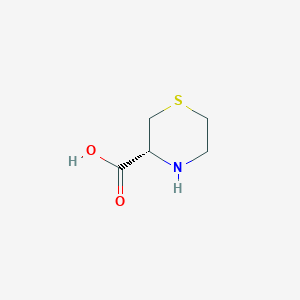

(R)-thiomorpholine-3-carboxylic acid

Description

Significance of Chiral Cyclic Amino Acids in Organic and Medicinal Chemistry

Chiral cyclic amino acids are a pivotal class of molecules in organic and medicinal chemistry due to their conformationally constrained structures. Unlike their linear counterparts, the cyclic nature of these amino acids limits the flexibility of the polypeptide chain, which is crucial for influencing the secondary structure of peptides. jst.go.jpmolecularcloud.org Proline, a naturally occurring five-membered cyclic amino acid, is a well-known example that often induces turns and loops in protein structures. molecularcloud.org

The introduction of stereochemistry, or chirality, is fundamental to the biological activity of molecules, as enzymes and receptors in biological systems are themselves chiral. wou.edufrontiersin.org Nineteen of the twenty common proteinogenic amino acids are chiral. wou.edu Synthetic chiral cyclic amino acids are designed to mimic or modify peptide structures, leading to compounds with enhanced stability, improved target specificity, and better pharmacokinetic properties. molecularcloud.org These constrained analogues are valuable tools in drug discovery for modulating protein-protein interactions or enzyme activities. molecularcloud.org Their applications are extensive, ranging from peptide synthesis and the development of novel therapeutics to their use as catalysts in chemical reactions and their incorporation into advanced biomaterials. jst.go.jpmolecularcloud.org

Overview of the Thiomorpholine (B91149) Core Structure and its Research Relevance

The thiomorpholine ring is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom; it is a thio-analogue of morpholine (B109124) where the ether oxygen is replaced by sulfur. jchemrev.comresearchgate.netwikipedia.org This structural modification has important implications for its chemical properties and biological activity. The presence of the sulfur atom generally increases the lipophilicity of the molecule compared to its morpholine counterpart. mdpi.com

In medicinal chemistry, the thiomorpholine moiety is considered a "privileged scaffold". jchemrev.comresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, serving as a versatile foundation for drug development. jchemrev.comresearchgate.net Thiomorpholine and its derivatives have been investigated for a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory properties. ontosight.aijchemrev.comjchemrev.com The thiomorpholine scaffold is an integral component in the design of new therapeutic agents, with researchers synthesizing and evaluating numerous derivatives to understand structure-activity relationships and optimize interactions with specific enzymes or receptors. ontosight.aijchemrev.com

Historical Context of (R)-Thiomorpholine-3-carboxylic Acid in Synthetic Transformations

This compound has established itself as a valuable building block in synthetic organic chemistry. chemimpex.com It serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector. chemimpex.com Researchers utilize this compound in the development of novel drugs, with a notable focus on agents targeting neurological disorders. chemimpex.com

Its utility extends to its role as a chiral auxiliary in asymmetric synthesis. chemimpex.com In this capacity, it helps facilitate the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry to ensure the efficacy and safety of a drug. chemimpex.com The compound is also identified as a cyclized analog of S-(2-chloroethyl)-L-cysteine, a compound studied for its cytotoxicity. nih.gov Research into the bioactivation of L-thiomorpholine-3-carboxylic acid has shown that it can be metabolized by L-amino acid oxidase, indicating a specific enzymatic pathway for its processing in biological systems. nih.gov This foundational knowledge of its stability, reactivity, and metabolic pathway underpins its application in designing and optimizing synthetic routes for new chemical entities in medicinal chemistry and beyond. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(3R)-thiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKIQGQOKXGHDV-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC[C@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360768 | |

| Record name | (R)-thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65527-54-0 | |

| Record name | (R)-thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R Thiomorpholine 3 Carboxylic Acid and Its Enantiomers

Stereoselective and Enantioselective Synthetic Routes

The precise manipulation of stereochemistry is of utmost importance in the synthesis of (R)-thiomorpholine-3-carboxylic acid. To this end, both asymmetric and diastereoselective strategies have been devised to achieve high levels of enantiomeric purity.

Asymmetric Synthesis Approaches

Asymmetric synthesis focuses on the direct formation of the desired stereoisomer. A key approach is the asymmetric hydrogenation of a prochiral precursor, such as an enamine derivative of thiomorpholine-3-carboxylic acid. This method typically employs a chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to guide the hydrogenation process to one face of the double bond, thereby producing the (R)-enantiomer with high selectivity.

Another powerful technique involves the use of chiral auxiliaries. chemimpex.com In this method, a chiral molecule is temporarily attached to a synthetic precursor to direct the stereochemical course of a crucial bond-forming reaction. For instance, an achiral N-acylated thiomorpholine (B91149) derivative can be reacted with a chiral reagent to establish the stereocenter at the C3 position. The subsequent removal of this chiral auxiliary yields the enantiomerically enriched this compound. chemimpex.com

Diastereoselective Control in Ring Formation

Diastereoselective methods are also frequently utilized, often involving the cyclization of a chiral acyclic precursor where the desired stereochemistry is already present. nih.gov A common and effective starting material for this approach is an enantiomerically pure amino acid like (R)-cysteine. The synthesis typically commences with the protection of the amine and carboxylic acid groups of (R)-cysteine. The protected (R)-cysteine is then reacted with a suitable dielectrophile, such as 1,2-dihaloethane, to construct the thiomorpholine ring. The inherent chirality of the (R)-cysteine starting material dictates the formation of the desired (R)-stereocenter in the final product.

For example, the reaction of N-protected (R)-cysteine methyl ester with 1,2-dibromoethane (B42909) in the presence of a base facilitates the formation of the thiomorpholine ring via a double nucleophilic substitution. The stereocenter from the initial (R)-cysteine is preserved throughout the reaction sequence, ensuring the final product possesses the (R)-configuration.

| Starting Material | Key Reagent(s) | Stereochemical Outcome |

| Protected (R)-cysteine | 1,2-dihaloethane, Base | This compound derivative |

| Prochiral thiomorpholinone | Chiral reducing agent | This compound |

| --- | --- | --- |

Polymer-Supported Synthetic Strategies

The application of solid-phase synthesis has become increasingly prominent for the generation of libraries of thiomorpholine-3-carboxylic acid derivatives, which are valuable for high-throughput screening in drug discovery. acs.org

Solid-Phase Synthesis Techniques for Thiomorpholine-3-carboxylic Acid Derivatives

In solid-phase synthesis, the initial starting material is covalently linked to an insoluble polymer support, often referred to as a resin. nih.govthieme-connect.com This immobilization allows for the use of excess reagents to drive reactions to completion, and purification is simplified to washing the resin to remove unreacted reagents and byproducts. researchgate.net For the synthesis of thiomorpholine-3-carboxylic acid derivatives, a protected version of the amino acid is typically anchored to the resin. acs.orgnih.gov Subsequent chemical modifications, such as N-alkylation or acylation, can be carried out on the solid support. acs.org Finally, the desired derivative is cleaved from the resin. This approach is particularly beneficial for creating a diverse range of compounds by simply varying the reagents used in the modification steps. acs.orgacs.org

Application of Immobilized Precursors

An alternative to immobilizing the thiomorpholine scaffold itself is the utilization of immobilized precursors. For instance, a resin-bound cysteine derivative can serve as the starting point for the synthesis. nih.gov The thiomorpholine ring can then be constructed on the solid support by reacting the immobilized cysteine with a suitable dielectrophile. acs.org This strategy provides flexibility in introducing diverse chemical functionalities and can streamline the purification of the final products. A study reported the use of immobilized Fmoc-Cys(Trt)-OH for the preparation of dihydrothiazines, which upon cleavage with a reagent cocktail including triethylsilane, led to the stereoselective formation of thiomorpholine-3-carboxylic acids. acs.orgnih.govresearchgate.net

Cyclization Reactions in Thiomorpholine Ring Construction

The formation of the six-membered thiomorpholine ring is a fundamental step in these synthetic methodologies. The most common approaches to construct this heterocyclic system involve intramolecular or intermolecular cyclization reactions. youtube.com

A prevalent intramolecular strategy involves the cyclization of a precursor that already contains all the necessary atoms for the ring. For example, a β-haloalkyl-substituted cysteine derivative can undergo an intramolecular nucleophilic substitution, where the thiol group displaces the halide to form the thiomorpholine ring.

Intermolecular cyclization, as previously noted, often entails the reaction of a cysteine derivative with a 1,2-dielectrophile. nih.gov The reaction typically proceeds in a stepwise fashion, with the thiol group reacting first, followed by the amine, to close the ring. The selection of appropriate protecting groups for the amine and carboxylic acid functionalities is critical to prevent unwanted side reactions and to ensure the desired regioselectivity of the cyclization. A continuous flow method for the synthesis of the parent thiomorpholine involved a photochemical thiol-ene reaction followed by a base-mediated cyclization. nih.govchemrxiv.orgresearchgate.net

| Cyclization Strategy | Description |

| Intramolecular Cyclization | A precursor containing a nucleophilic thiol and an electrophilic leaving group on the same molecule cyclizes to form the thiomorpholine ring. |

| Intermolecular Cyclization | A cysteine derivative reacts with a bifunctional electrophile, such as a 1,2-dihaloalkane, in a stepwise manner to construct the ring. |

| --- | --- |

Strategies Involving Sulfur and Nitrogen Incorporation

The simultaneous and controlled introduction of sulfur and nitrogen atoms is fundamental to the synthesis of thiomorpholine-3-carboxylic acid. One prominent strategy involves the cyclization of acyclic precursors that already contain the requisite carbon skeleton and heteroatoms. A common approach begins with a cysteine derivative, where the thiol group (sulfur) and the amino group (nitrogen) are poised for ring formation.

The reaction of a protected cysteine ester with a suitable two-carbon electrophile, such as a 1,2-dihaloethane, can lead to the formation of the thiomorpholine ring. The stereochemistry of the final product is dictated by the chirality of the starting cysteine. For instance, starting with a D-cysteine derivative will yield the (R)-enantiomer of thiomorpholine-3-carboxylic acid. The reaction mechanism typically involves the initial S-alkylation of the cysteine thiol, followed by an intramolecular nucleophilic substitution by the amino group to close the ring.

| Starting Material | Reagent | Key Transformation | Product |

| Protected D-cysteine derivative | 1,2-dihaloethane | S-alkylation and intramolecular cyclization | This compound derivative |

Utilization of Chiral Building Blocks (e.g., D-cysteine methyl ester hydrochloride)

The use of readily available chiral building blocks is a cornerstone of modern asymmetric synthesis. D-cysteine and its derivatives, such as D-cysteine methyl ester hydrochloride, serve as excellent starting materials for the enantioselective synthesis of this compound.

A notable example is the polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives. nih.govresearchgate.net This solid-phase approach utilizes immobilized Fmoc-Cys(Trt)-OH as the chiral starting material. nih.govresearchgate.net The cysteine residue is first N-alkylated and then subjected to cleavage from the resin. The inclusion of a reducing agent like triethylsilane during the cleavage step can stereoselectively yield the desired thiomorpholine-3-carboxylic acid. nih.govresearchgate.net This method offers the advantages of simplified purification and the ability to generate libraries of related compounds.

The general synthetic sequence can be outlined as follows:

Immobilization of a protected cysteine derivative (e.g., Fmoc-Cys(Trt)-OH) onto a solid support.

N-alkylation of the immobilized cysteine.

Cleavage from the solid support with simultaneous reduction to yield the final thiomorpholine-3-carboxylic acid.

Novel Synthetic Pathways and Mechanistic Insights

The quest for more efficient and sustainable chemical processes has driven the exploration of non-conventional synthetic methods and green chemistry principles in the synthesis of heterocyclic compounds like this compound.

Exploration of Non-Conventional Synthetic Methods (e.g., Sonication)

Ultrasound-assisted organic synthesis has emerged as a powerful tool to accelerate reactions, often leading to higher yields and milder reaction conditions. While specific studies detailing the sonochemical synthesis of this compound are not extensively reported, the application of ultrasound in the formation of related sulfur-containing heterocycles suggests its potential utility. Sonication can enhance mass transfer and activate reacting species, potentially facilitating the intramolecular cyclization steps in the synthesis of the thiomorpholine ring. The formation of disulfide bonds, a related reaction involving sulfur, has been shown to be promoted by ultrasound. nih.gov This suggests that the cyclization of cysteine derivatives, which involves the formation of a C-S bond, could be a viable candidate for sonochemical enhancement.

Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of this compound, green approaches can include the use of biocatalysis and environmentally benign solvents.

A significant advancement in this area is the use of imine reductases (IREDs) for the enantioselective synthesis of chiral thiomorpholines. acs.org In this biocatalytic approach, a prochiral 3,6-dihydro-2H-1,4-thiazine substrate is reduced using an imine reductase to furnish the chiral thiomorpholine with high enantioselectivity. acs.org This enzymatic method operates under mild conditions, typically in aqueous media, and can provide access to enantiomerically pure products. acs.org

| Biocatalytic Method | Enzyme | Substrate | Product | Key Advantages |

| Asymmetric Reduction | Imine Reductase (IRED) | 3,6-dihydro-2H-1,4-thiazine | Chiral Thiomorpholine | High enantioselectivity, mild reaction conditions, aqueous media. acs.org |

Furthermore, the broader application of green solvents, such as water, ionic liquids, and deep eutectic solvents, in the synthesis of sulfur-containing heterocycles is an active area of research. These alternative reaction media can reduce the reliance on volatile and often toxic organic solvents, contributing to a more sustainable synthetic process.

Role As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Peptidomimetics and Conformationally Constrained Peptides

The design of peptidomimetics, molecules that mimic the structure and function of peptides, is a crucial strategy in drug discovery to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. (R)-thiomorpholine-3-carboxylic acid serves as a valuable scaffold in this area due to its ability to introduce conformational constraints. nih.govmdpi.com

The incorporation of this compound into a peptide backbone can enforce specific secondary structures, such as β-turns or γ-turns. These turn structures are critical for molecular recognition and biological activity. By replacing a dipeptide unit with the rigid thiomorpholine (B91149) ring, chemists can create a conformationally restricted mimic that maintains the essential pharmacophoric groups in a bioactive orientation. This approach has been explored in the design of various receptor ligands and enzyme inhibitors. While specific examples directly detailing the use of this compound as a dipeptide isostere to mimic a specific secondary structure are not abundant in readily available literature, the principle is well-established for similar cyclic amino acid analogs. nih.govresearchgate.net

Synthesis of Complex Heterocyclic Scaffolds

The thiomorpholine core of this compound provides a versatile platform for the construction of more elaborate heterocyclic systems through various synthetic transformations. researchgate.net

The nitrogen and sulfur atoms, along with the carboxylic acid functionality, offer multiple reactive handles for intramolecular cyclization reactions, leading to the formation of fused and bridged bicyclic and polycyclic systems. For instance, the carboxylic acid can be activated and reacted with the secondary amine to form a lactam, creating a fused ring system. Further functionalization and subsequent cyclization can lead to even more complex bridged architectures. While general strategies for synthesizing fused and bridged rings are well-documented, nih.govresearchgate.net specific examples starting from this compound are areas of ongoing research. A polymer-supported stereoselective synthesis of thiomorpholine-3-carboxylic acid derivatives has been reported, highlighting a potential pathway for the construction of diverse heterocyclic libraries. researchgate.net

The synthesis of polycyclic compounds containing the thiomorpholine scaffold is an area of interest for creating novel chemical entities with unique three-dimensional shapes. nih.govnih.gov Intramolecular cyclization strategies, such as Friedel-Crafts reactions or transition metal-catalyzed cross-coupling reactions, can be employed to build additional rings onto the thiomorpholine template. The stereochemistry of the starting this compound can direct the formation of specific diastereomers of the resulting polycyclic product.

Development of Research Probes and Ligands

The unique structural and electronic properties of the thiomorpholine moiety make it a valuable component in the design of specialized research tools and therapeutic agents.

A notable application of the thiomorpholine scaffold is in the development of fluorescent probes for biological imaging. mdpi.com Recently, a series of bright zinc probes, named PKZnBR, were synthesized featuring thiomorpholine monoxide auxochromes. nih.govresearchgate.net These probes were designed to detect the co-release of zinc with insulin, providing a tool for studying β-cell endocrinology. nih.gov The synthesis involved the fusion of a thiomorpholine moiety to a fluorophore through a Buchwald-Hartwig coupling reaction, followed by oxidation of the sulfur atom. nih.gov The incorporation of the thiomorpholine monoxide was found to significantly enhance the fluorescence quantum yield of the probes. nih.gov

Another study reported a thiomorpholine-based fluorescent probe for the detection of hypochlorous acid, a reactive oxygen species involved in various physiological and pathological processes. nih.gov This probe utilizes a thiomorpholine group to quench the fluorescence of a nitrobenzenoselenadiazole fluorophore through a photoinduced electron transfer (PET) mechanism. nih.gov Upon oxidation by hypochlorous acid, the fluorescence is restored, allowing for sensitive and selective detection. nih.gov

While the development of radiolabeled ligands specifically from this compound is not extensively documented in public literature, its structural motifs are relevant to the design of ligands for various biological targets, including central nervous system receptors.

Synthesis of Compounds for Biochemical Target Interaction Studies

The unique conformational constraints imposed by the thiomorpholine ring make this compound an important precursor for creating conformationally restricted analogues of cysteine-containing peptides. nih.gov Such constrained peptides are crucial tools in biochemical studies to understand peptide-protein interactions and to develop peptides with enhanced stability and affinity for their biological targets. nih.gov

While specific binding affinity data for derivatives of this compound are not extensively available in the public domain, the general principle involves its incorporation into peptide sequences to probe the structure-activity relationships (SAR) of bioactive peptides. The rigid structure helps to lock the peptide backbone into a specific conformation, which can lead to a higher affinity for a biological target. This approach is instrumental in designing potent and selective ligands for various receptors and enzymes.

Table 1: Examples of Bioactive Scaffolds Incorporating the Thiomorpholine Moiety

| Compound Class | Biological Target/Activity | Reference |

| Pyrrole derivatives | Antimycobacterial, Anti-Candida | jchemrev.com |

| Diarylpyrimidines | HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors | jchemrev.com |

| Quinoline derivatives | Caspase 3 inhibitors | e3s-conferences.org |

This table provides examples of broader classes of compounds containing the thiomorpholine scaffold and their biological activities to illustrate the utility of the core structure.

Exploration in the Context of Enzyme Modulators and Inhibitors

Research has shown that thiomorpholine-containing compounds can act as potent inhibitors for several classes of enzymes. For instance, certain thiomorpholine derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, making them relevant for the treatment of type 2 diabetes. jchemrev.comjchemrev.com Others have shown inhibitory activity against tumor necrosis factor-α-converting enzyme (TACE), a target for anti-inflammatory therapies. jchemrev.com

A notable study on L-thiomorpholine-3-carboxylic acid, the enantiomer of the subject compound, demonstrated its role as a substrate for L-amino acid oxidase. This interaction leads to the bioactivation of the compound into a cytotoxic species, highlighting how the thiomorpholine ring can be processed by enzymes. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Thiomorpholine Derivatives

| Derivative Type | Target Enzyme | Reported IC₅₀ | Reference |

| 3-Arylthiomorpholine derivative | Lipid Peroxidation | 7.5 µM | jchemrev.com |

| Thiomorpholine sulfonamide hydroxamate | TACE | 140 nM | jchemrev.com |

| Benzimidazol-6-yl)morpholine derivative | α-Glucosidase | 0.18 ± 0.01 µg/mL | jchemrev.com |

This table presents examples of enzyme inhibition by various thiomorpholine derivatives to showcase the potential of this scaffold. Data for derivatives of this compound specifically is limited.

Applications in Materials Science Research

The unique structural and chemical properties of this compound also lend themselves to applications in materials science, particularly in the development of functional polymers.

Development of Thiomorpholine-Derived Polymers

The thiomorpholine moiety can be incorporated into polymer backbones or as side chains to create materials with specific properties. For example, polymers derived from N-acryloyl thiomorpholine have been synthesized and studied. researchgate.net These polymers exhibit interesting solution behaviors and can self-assemble into various nanostructures. researchgate.net

Furthermore, oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide (B87167) leads to thiomorpholine oxide-derived polymers. mdpi.com These polymers, such as poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA), have shown enhanced hydrophilicity and biocompatibility compared to their non-oxidized counterparts. mdpi.comconsensus.app The synthesis is typically achieved through standard polymerization techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization, allowing for good control over the polymer architecture. mdpi.com

Table 3: Examples of Thiomorpholine-Derived Polymers and Their Monomers

| Monomer | Polymer | Polymerization Method | Reference |

| N-acryloyl thiomorpholine (NAT) | Poly(N-acryloyl thiomorpholine) (PNAT) | RAFT polymerization | researchgate.net |

| Ethylthiomorpholine oxide methacrylate (B99206) (THOXMA) | Poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA) | RAFT polymerization | mdpi.com |

Contribution to Novel Material Properties

The incorporation of the thiomorpholine moiety, and particularly its oxidized form, can impart novel properties to materials. Thiomorpholine oxide-derived polymers have been shown to be "smart" or stimuli-responsive materials. mdpi.com

Specifically, PTHOXMA exhibits dual pH and temperature responsiveness. mdpi.com The tertiary amine in the thiomorpholine oxide ring can be protonated in acidic conditions, leading to changes in the polymer's solubility and conformation. These polymers also exhibit a lower critical solution temperature (LCST), meaning they undergo a phase transition from soluble to insoluble as the temperature is raised. mdpi.com This behavior is tunable and makes these materials promising for applications in areas such as controlled drug delivery and smart coatings. mdpi.comwalshmedicalmedia.com The biocompatibility of these polymers further enhances their potential for use in biomedical applications. researchgate.netmdpi.com

Table 4: Properties of Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers

| Property | Value/Observation | Significance | Reference |

| pKa of PTHOXMA | ~5.6 | Weakly acidic character, allows for pH-responsiveness | mdpi.com |

| LCST Behavior | Cloud points between 40–60 °C in alkaline conditions | Temperature-responsive phase transition | mdpi.com |

| Biocompatibility | High biocompatibility, no aggregation or lysis of red blood cells | Suitable for biological applications | mdpi.com |

Biochemical Investigations and Enzyme Interaction Studies in Vitro and in Silico

Enzyme-Mediated Bioactivation and Metabolism Studies

The metabolic pathways of thiomorpholine (B91149) carboxylic acids are critical to understanding their biological effects, including potential cytotoxicity. Research has focused on how these compounds are processed by enzymes within the body, leading to the formation of reactive intermediates.

While research specifically detailing the metabolism of the (R)-enantiomer is limited, extensive studies have been conducted on its stereoisomer, L-thiomorpholine-3-carboxylic acid (L-TMC). These investigations have definitively identified a key role for L-amino acid oxidase (L-AAO) in its bioactivation. nih.gov L-TMC, a cyclized analog of S-(2-chloroethyl)-L-cysteine, demonstrated time- and concentration-dependent cytotoxicity in isolated rat kidney cells. nih.gov

The involvement of L-AAO was confirmed through experiments where the cytotoxicity of L-TMC was inhibited by L-alpha-hydroxyisocaproic acid, a known substrate for L-AAO. nih.gov Further studies using purified L-amino acid oxidase from rat kidney confirmed that this enzyme was responsible for the metabolism of L-TMC. nih.gov This enzymatic process involves oxidation of the amino acid, leading to the formation of a reactive intermediate and demonstrating a clear role for L-AAO in the bioactivation and resulting cytotoxicity of L-TMC. nih.gov

The enzymatic metabolism of L-thiomorpholine-3-carboxylic acid by L-amino acid oxidase leads to the formation of a transient imino intermediate. nih.gov The presence of this intermediate was first suggested by spectrophotometric analysis of L-TMC incubated with rat kidney cytosol, which produced a product with an absorbance at 300 nm. nih.gov This absorbance was quenched by the addition of potassium cyanide or sodium borohydride (B1222165), a characteristic reaction indicating the presence of an imine. nih.gov

The definitive identification of the imino intermediate as 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid was achieved through mass spectrometry. nih.gov When L-TMC was incubated with rat kidney cytosol and the reaction was subsequently treated with sodium borodeuteride, gas chromatography/mass spectrometry analysis confirmed the formation of deuterium-labeled TMC ([2H]TMC). nih.gov This result provides direct evidence for the formation of the unstable imine, which was reduced by the deuteride (B1239839) to form the stable, labeled parent compound. nih.gov

In Vitro Biochemical Activity of Thiomorpholine-Derived Compounds

The thiomorpholine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a variety of biological targets, leading to a diverse range of pharmacological activities. researchgate.netjchemrev.com In vitro studies have explored the contribution of this ring to antimicrobial, anticancer, and antitubercular activities. researchgate.netcolab.wsnih.gov

The thiomorpholine moiety is a component of various compounds synthesized and tested for antimicrobial properties. jchemrev.comresearchgate.net For instance, novel oxazolidinone compounds, a class of antimicrobials known for inhibiting bacterial protein synthesis by binding to the ribosome, have been created incorporating thiomorpholine S-oxide and S,S-dioxide rings. researchgate.net These efforts have led to the identification of potent leads, including some with enhanced activity against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis. researchgate.net While the precise mechanism for all thiomorpholine-based antimicrobials is not uniform, their inclusion in scaffolds like oxazolidinones highlights a strategy to develop new antibiotics targeting fundamental bacterial processes. researchgate.net

The versatility of the thiomorpholine scaffold is evident in its widespread investigation for anticancer and antitubercular activities. researchgate.netjchemrev.com

Anticancer Activity: Researchers have synthesized and tested series of novel thiomorpholine derivatives for their potential as anticancer agents. colab.ws In one study, a series of 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives were evaluated against the A549 lung cancer cell line. colab.ws Several of these compounds showed better inhibitory activity than the reference drug cisplatin. colab.ws Notably, the compounds displayed high selectivity, with IC₅₀ values against a healthy cell line (L929) being significantly higher, indicating a lower potential for toxicity to non-cancerous cells. colab.ws

Table 1: In Vitro Anticancer Activity of Thiazole-Thiomorpholine Derivatives against A549 Lung Cancer Cells

| Compound | IC₅₀ (µM) vs. A549 Cells | Selectivity vs. L929 Cells (IC₅₀ > 500 µM) |

|---|---|---|

| 3a | Better than Cisplatin | Yes |

| 3b | Better than Cisplatin | Yes |

| 3c | Better than Cisplatin | Yes |

| 3d | Better than Cisplatin | Yes |

| 3e | Better than Cisplatin | Yes |

| 3f | 3.72 | Yes |

| Cisplatin (Ref.) | > IC₅₀ of compounds 3a-3f | N/A |

Data sourced from Dawbaa et al., 2025. colab.ws

Antitubercular Activity: The thiomorpholine ring is also integral to the development of new antitubercular agents. researchgate.netnih.gov A series of novel thiomorpholine and N-substituted piperazine (B1678402) coupled 2-(thiophen-2-yl)dihydroquinolines were designed and synthesized to inhibit Mycobacterium tuberculosis H37Rv (MTB). nih.gov In vitro screening identified two derivatives, 7f and 7p , as highly potent antitubercular agents with low cytotoxicity profiles. nih.gov This demonstrates that the thiomorpholine moiety can be a key component in developing effective and safe candidates for tuberculosis treatment. nih.govmdpi.com

Table 2: In Vitro Antitubercular Activity of Thiomorpholine-Coupled Dihydroquinolines

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7f | Mycobacterium tuberculosis H37Rv | 1.56 µg/mL |

| 7p | Mycobacterium tuberculosis H37Rv | 1.56 µg/mL |

Data sourced from Kumar et al., 2019. nih.gov

Interactions with Biological Macromolecules In Silico and In Vitro Models

Understanding how thiomorpholine-containing compounds interact with biological macromolecules like enzymes and proteins is key to rational drug design. Both computational and experimental models are employed to predict and confirm these interactions.

In Silico Models: Computational studies, such as molecular docking and density functional theory (DFT) calculations, are frequently used to predict how these compounds bind to their targets. For the thiazole-thiomorpholine derivatives with anticancer activity, in silico evaluations were performed and the results were in line with the in vitro test data, suggesting the models accurately predicted the observed biological activity. colab.ws Such studies can elucidate the binding mode of a compound within an enzyme's active site, for example, by modeling its interaction with key amino acid residues, as is often done in the study of enzyme inhibitors. nih.gov

In Vitro Models: In vitro experiments provide concrete evidence of these interactions. The metabolism of L-TMC by purified L-amino acid oxidase is a direct example of an in vitro study showing interaction with a specific enzyme. nih.gov Furthermore, some of the anticancer thiomorpholine derivatives were tested for their ability to inhibit other enzymes involved in cancer progression. colab.ws Specifically, compounds 3g and 3j from the thiazole-thiomorpholine series showed inhibitory activity against matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis, with inhibition percentages of 68.02% and 52.77%, respectively. colab.ws These findings confirm that thiomorpholine derivatives can directly interact with and modulate the activity of specific biological macromolecules.

Protein-Ligand Binding Analysis

There is no specific data from protein-ligand binding assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or affinity chromatography available in the public domain for (R)-thiomorpholine-3-carboxylic acid. Consequently, no quantitative data on its binding affinities (e.g., K_d, K_i values) or thermodynamic parameters of interaction with specific protein targets can be provided at this time. Molecular docking studies, which could offer computational predictions of binding modes and affinities, also appear to be absent from the current body of scientific literature for this specific compound.

Conformational Analysis in Biological Environments

Detailed conformational analysis of this compound within a biological context, for instance through Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography of its complex with a protein, has not been reported. Such studies are crucial for understanding the bioactive conformation of a ligand, which is the specific three-dimensional shape it adopts when binding to a biological target. Without these studies, a definitive analysis of its conformational preferences in a biological environment remains speculative.

Computational and Theoretical Chemistry Studies of R Thiomorpholine 3 Carboxylic Acid

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of (R)-thiomorpholine-3-carboxylic acid are intrinsically linked to its three-dimensional structure. Conformational analysis is a key computational method used to identify the stable arrangements of atoms in a molecule (conformers) and to map the energy landscape that governs their interconversion. The thiomorpholine (B91149) ring, being a six-membered heterocycle, is flexible and can adopt several conformations.

The thiomorpholine ring, analogous to cyclohexane, is expected to exist predominantly in low-energy chair conformations to minimize angular and torsional strain. mdpi.com For this compound, the primary conformational question revolves around the orientation of the carboxylic acid group at the C3 position, which can be either axial or equatorial.

Computational methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are employed to determine the geometries and relative energies of these conformers. nih.govresearchgate.net A typical computational workflow involves:

Generating initial 3D structures for plausible conformers (e.g., chair with axial COOH, chair with equatorial COOH, and higher-energy boat or twist-boat forms).

Performing geometry optimization for each structure to find the nearest local energy minimum.

Calculating the single-point energy and vibrational frequencies for each optimized conformer to confirm it is a true minimum and to obtain thermodynamic corrections (e.g., zero-point vibrational energy).

Studies on similar substituted thiomorpholine and morpholine (B109124) rings have shown that the chair conformation is overwhelmingly the most stable. mdpi.com The preference for an equatorial versus an axial substituent is generally dictated by the mitigation of steric hindrance. For the carboxylic acid group, the equatorial position is typically favored as it minimizes 1,3-diaxial interactions with the hydrogen atoms on the ring. The presence of the lone pair on the nitrogen and the larger sulfur atom can influence the precise geometry and energy differences.

An illustrative table of calculated relative energies for the main conformers of this compound is presented below. Note that these values are representative examples of what a DFT calculation might yield and are not from a specific published study on this exact molecule.

| Conformer | Carboxylic Acid Orientation | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| Chair | Equatorial | 0.00 | ~98% |

| Chair | Axial | 2.50 | ~2% |

| Twist-Boat | - | 5.80 | <0.1% |

| Boat | - | 7.20 | <0.1% |

The conformational landscape of the thiomorpholine ring is sensitive to the presence of additional substituents. Substituents can be introduced at the nitrogen atom (N4), the sulfur atom (by oxidation to sulfoxide (B87167) or sulfone), or on the carbon atoms of the ring.

N-Substitution: Alkylation or acylation at the N4 position can introduce significant steric bulk. This can influence the ring's puckering and may affect the energy difference between the axial and equatorial conformers of the C3-carboxylic acid group. A large N-substituent would further destabilize the axial C3-substituent due to increased steric repulsion.

S-Oxidation: Oxidation of the sulfur atom to a sulfoxide introduces a new stereocenter and a polar S=O bond. The orientation of the oxygen (axial or equatorial) will profoundly impact the ring's conformation and the stability of other substituents. A sulfone (SO₂) group dramatically increases the steric and electronic influence of the sulfur position, generally favoring conformations that minimize electrostatic repulsion.

Ring Substitution: Additional substituents on the carbon skeleton will have predictable effects based on their size and electronic properties, generally favoring equatorial positions to avoid steric clashes.

Computational studies on substituted thiophenes and other heterocycles show that even subtle changes in substitution can alter conformational preferences, which in turn can modulate biological activity. rsc.org

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide deep insights into the electronic nature of this compound, which governs its reactivity, intermolecular interactions, and spectroscopic properties.

Density Functional Theory (DFT) is a common method for analyzing the electronic structure. acs.org Key properties derived from these calculations include the distribution of electron density and the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Orbitals (HOMO/LUMO): The HOMO represents the orbital from which an electron is most easily donated (a nucleophilic center), while the LUMO is the orbital that most readily accepts an electron (an electrophilic center). researchgate.net For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen and sulfur atoms, making these sites susceptible to electrophilic attack or protonation. The LUMO is likely centered on the carboxylic acid group, specifically the antibonding π* orbital of the carbonyl, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. nih.gov

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges, revealing the distribution of electrons across the molecule. irjweb.comnih.gov In this compound, the high electronegativity of the oxygen, nitrogen, and sulfur atoms leads to a non-uniform charge distribution. The oxygen atoms of the carboxyl group will bear the most negative partial charges, followed by the nitrogen atom. The sulfur atom, while electronegative, is less so than nitrogen or oxygen. The carbonyl carbon and the acidic proton will be significantly electron-deficient (positive partial charge), marking them as reactive sites. This charge distribution is critical for understanding non-covalent interactions like hydrogen bonding.

A representative table of calculated electronic properties is shown below.

| Property | Calculated Value (Illustrative) | Method |

|---|---|---|

| HOMO Energy | -6.8 eV | DFT/B3LYP |

| LUMO Energy | -0.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP |

| Dipole Moment | 3.5 D | DFT/B3LYP |

Thermodynamic and Spectroscopic Property Prediction

Computational methods can accurately predict key thermodynamic data, such as the enthalpy of formation, which is fundamental to understanding the molecule's stability and the energetics of its reactions.

The gas-phase standard enthalpy of formation (ΔfH°(g)) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a crucial value for chemical process design and reaction modeling. While it can be determined experimentally, often through combustion calorimetry, computational chemistry offers a reliable alternative, especially for compounds that are difficult to synthesize or handle. swarthmore.edu

High-accuracy composite methods like Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) models (e.g., CBS-QB3) are the gold standard for these calculations. researchgate.netaip.org These methods combine calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation at a lower computational cost. The general procedure involves:

Calculating the total atomization energy of the molecule (the energy required to break all bonds and separate the molecule into its constituent atoms).

Subtracting this atomization energy from the known experimental enthalpies of formation of the individual atoms.

For flexible molecules like this compound, it is critical to perform a conformational search and calculate the Boltzmann-weighted average of the enthalpies of the most stable conformers to obtain an accurate value. researchgate.net Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, can also be used to calculate enthalpies of formation with high accuracy through cancellation of errors. bohrium.com Studies on sulfur-containing heterocycles have shown that specialized parameters and high-level theory are needed to accurately capture the electronic effects of the sulfur atom. nih.govresearchgate.net

Below is an illustrative table showing hypothetical results for the gas-phase enthalpy of formation of this compound using different computational methods.

| Computational Method | Predicted ΔfH°(g) (kJ/mol) | Typical Uncertainty (kJ/mol) |

|---|---|---|

| PM3 (Semi-empirical) | -395.5 | ± 20-40 |

| DFT (B3LYP/6-311+G(d,p)) | -425.8 | ± 15-25 |

| G4 (Composite ab initio) | -438.2 | ± 4-5 |

| CBS-QB3 (Composite ab initio) | -439.1 | ± 5-6 |

Prediction of Spectroscopic Data (e.g., NMR, IR)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can aid in the identification and structural elucidation of molecules. For this compound, theoretical calculations such as Density Functional Theory (DFT) can be employed to simulate its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Predicted Infrared (IR) Spectrum: The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups: a carboxylic acid, a secondary amine, and a thioether within a heterocyclic ring. The Human Metabolome Database has noted a predicted IR spectrum for this compound. hmdb.ca The characteristic absorption bands can be predicted based on established frequency ranges for these groups. libretexts.orgorgchemboulder.com The carboxylic acid O-H stretch is typically one of the most prominent features, appearing as a very broad band due to hydrogen bonding. orgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp absorption. orgchemboulder.comlibretexts.org

Below is an interactive data table summarizing the predicted principal IR absorption bands for this compound.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Type |

| Carboxylic Acid O-H | 3300 - 2500 | Strong, Very Broad | Stretch |

| Amine N-H | 3400 - 3300 | Medium, Broad | Stretch |

| Alkyl C-H | 3000 - 2850 | Medium to Strong | Stretch |

| Carbonyl C=O | 1760 - 1690 | Strong | Stretch |

| C-N | 1250 - 1000 | Medium | Stretch |

| Carboxylic Acid C-O | 1320 - 1210 | Strong | Stretch |

| O-H Bend | 1440 - 1395 | Medium | Bend |

| This table is generated based on typical infrared absorption frequencies for the functional groups present in the molecule. libretexts.orgorgchemboulder.com |

Predicted Nuclear Magnetic Resonance (NMR) Spectra: Theoretical NMR predictions involve calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined relative to a standard, typically tetramethylsilane (B1202638) (TMS).

¹H NMR Spectrum: The proton NMR spectrum is predicted to show distinct signals for the protons in different chemical environments. The acidic proton of the carboxylic acid is expected to be significantly deshielded, appearing far downfield. libretexts.org Protons on the carbon atom alpha to the carboxylic acid and the nitrogen atom (at position 3) would also be deshielded. libretexts.org

¹³C NMR Spectrum: The carbon NMR spectrum is dominated by the signal from the carbonyl carbon of the carboxylic acid, which is highly deshielded. libretexts.org The other carbon atoms in the thiomorpholine ring would appear further upfield. The chemical shift of the carboxyl carbon is sensitive to its structural environment. princeton.edu

The following table outlines the expected chemical shift ranges for the distinct nuclei in this compound.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 10.0 - 13.0 | 170 - 185 |

| Amine (NH) | 1.0 - 5.0 (broad) | - |

| Alpha-Carbon (C3-H) | 3.0 - 4.0 | 50 - 65 |

| Ring CH₂ (adjacent to N) | 2.8 - 3.5 | 45 - 55 |

| Ring CH₂ (adjacent to S) | 2.5 - 3.2 | 25 - 35 |

| This table is generated based on typical ¹H and ¹³C NMR chemical shifts for the environments present in the molecule. libretexts.orgprinceton.edu |

Reaction Mechanism Elucidation via Computational Modeling

One key transformation that has been studied, albeit primarily through experimental methods, is the bioactivation of the L-enantiomer of thiomorpholine-3-carboxylic acid by L-amino acid oxidase. nih.gov This enzymatic reaction involves the oxidation of the alpha-amino acid to an intermediate imine, specifically 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. nih.gov Computational modeling could be applied to this system to map out the reaction pathway, providing a level of detail that is difficult to achieve through experiment alone. Such a study would involve calculating the structures and energies of the reactant, the enzyme-substrate complex, the transition state for oxidation, and the resulting imine product.

The synthesis of thiomorpholine derivatives often involves the cyclization of a linear precursor. For instance, a plausible route to the thiomorpholine-3-carboxylic acid core involves the intramolecular cyclization of a cysteine derivative. Computational chemistry can be used to investigate the transition state of this key ring-closing step.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome during the reaction. By locating and characterizing the transition state structure using computational methods, chemists can understand the steric and electronic factors that govern the reaction rate and stereoselectivity. For example, in a polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives, understanding the transition state of the cyclization and cleavage from the resin would be crucial for optimizing the reaction conditions. researchgate.net A computational study would model the precursor molecule and calculate the geometry and energy of the transition state for the nucleophilic attack of the amine onto the carbon bearing a leaving group, leading to the formation of the heterocyclic ring.

An energetic profile, or reaction coordinate diagram, maps the change in potential energy as reactants are converted into products. These profiles are constructed by calculating the energies of all stationary points along the reaction pathway, including reactants, intermediates, transition states, and products.

In the context of the bioactivation of L-thiomorpholine-3-carboxylic acid, a computational energetic profile could provide quantitative insights into the mechanism. nih.gov The profile would begin with the energy of the free substrate and the enzyme's active site. The next point would be the Michaelis complex (enzyme-substrate), followed by the transition state for the oxidation reaction. The energy of this transition state relative to the enzyme-substrate complex represents the activation energy of the reaction. Finally, the profile would show the energy of the product complex (enzyme and the imine intermediate). These calculations would help to rationalize the catalytic efficiency of L-amino acid oxidase in this transformation and could be used to predict how modifications to the substrate would affect its metabolism. While detailed computational studies on this specific reaction are not widely published, the methodology has been applied to many similar enzymatic and non-enzymatic reactions involving carboxylic acids. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Methods for Enantiopurity Assessment

Chromatographic techniques are indispensable for the separation and quantification of enantiomers, which is critical as different enantiomers of a chiral drug can exhibit different pharmacological activities. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the enantiomeric purity of chiral compounds. nih.gov The direct resolution of enantiomers is most commonly achieved using a chiral stationary phase (CSP). sigmaaldrich.com For chiral carboxylic acids and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. sigmaaldrich.com These stationary phases can offer multiple types of molecular interactions that facilitate chiral recognition. sigmaaldrich.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. sigmaaldrich.com The differential stability of these complexes leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. The choice of mobile phase, which can range from normal-phase (e.g., hexane/alcohol mixtures) to polar organic or reversed-phase modes, is crucial for optimizing the separation. sigmaaldrich.com For amino acid analysis, teicoplanin-based chiral stationary phases have also been shown to be effective. mst.edu

Table 1: Illustrative HPLC Parameters for Chiral Separation of Amino Acid Analogs

| Parameter | Typical Value/Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® T, CYCLOBOND® I 2000) sigmaaldrich.com |

| Mobile Phase | Isocratic or gradient mixture of solvents like methanol, ethanol, acetonitrile (B52724), and aqueous buffers with potential additives. sigmaaldrich.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 20 - 40 °C |

| Detection | UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS) |

| Injection Volume | 5 - 20 µL |

This table presents typical parameters and is not based on a specific published method for (R)-thiomorpholine-3-carboxylic acid.

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique for the highly sensitive and selective quantification of isomers. The use of sub-2 µm particles in UPLC columns allows for higher resolution, speed, and efficiency compared to traditional HPLC.

When coupled with a tandem mass spectrometer, the system provides two levels of mass analysis. The first mass analyzer (Q1) selects the precursor ion (the molecular ion of the analyte), which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) separates the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for extremely selective and sensitive quantification, even in complex biological matrices. This technique is particularly valuable for quantifying low-level isomeric impurities. While specific applications to this compound are not detailed in the available literature, the methodology is widely applied for the quantification of structurally related molecules. researchgate.net

Table 2: Representative UPLC-MS/MS Parameters for Quantification

| Parameter | Typical Value/Condition |

|---|---|

| UPLC System | Acquity UPLC or similar |

| Column | Reversed-phase C18 or suitable chiral column (e.g., < 2 µm particle size) |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |

| Flow Rate | 0.3 - 0.6 mL/min |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ for this compound: 148.04 |

| Product Ion (m/z) | Specific fragments resulting from the precursor ion |

This table presents representative parameters. The precursor ion is calculated from the molecular formula C₅H₉NO₂S. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR spectra provide primary evidence for the structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the thiomorpholine (B91149) ring and the single proton on the chiral carbon (α-carbon). The chemical shifts and coupling constants of the methylene (B1212753) protons in the ring can provide information about the ring's conformation, which is often a chair conformation in morpholine (B109124) derivatives. nih.gov

¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (typically >170 ppm). researchgate.net The chemical shifts of the ring carbons would confirm the heterocyclic structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Thiomorpholine-3-carboxylic acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~170-175 |

| C3 (α-carbon) | ~3.5 - 4.0 | ~55 - 60 |

| C2 | ~2.8 - 3.2 | ~30 - 35 |

| C5 | ~2.9 - 3.3 | ~45 - 50 |

| C6 | ~3.1 - 3.5 | ~48 - 53 |

Note: These are predicted values based on general chemical shift ranges for similar functional groups and heterocyclic systems. nih.govresearchgate.net Actual values would be determined experimentally.

While ¹H and ¹³C NMR confirm the connectivity of a molecule, advanced 2D NMR techniques are often required to assign the stereochemistry, although specific applications for this compound are not readily found in the literature. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the relative stereochemistry of cyclic compounds by identifying protons that are close to each other in space. nih.gov For chiral molecules, another approach involves derivatization with a chiral derivatizing agent to form diastereomers, which will exhibit distinct NMR spectra, allowing for the assignment of the absolute configuration. acs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. sigmaaldrich.com This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₅H₉NO₂S), the calculated monoisotopic mass is 147.03540 Da. nih.gov An HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity.

The fragmentation pattern observed in the mass spectrum can also offer structural information. For a molecule like thiomorpholine-3-carboxylic acid, characteristic fragmentation would likely involve the loss of the carboxyl group (a loss of 45 Da) and other cleavages of the heterocyclic ring. nist.gov

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z (Monoisotopic) |

|---|---|---|

| [M+H]⁺ | C₅H₁₀NO₂S⁺ | 148.04268 |

| [M+Na]⁺ | C₅H₉NNaO₂S⁺ | 170.02462 |

Note: The calculated m/z values are based on the elemental composition from PubChem. nih.gov The [M-COOH]⁺ fragment is a predicted loss.

Confirmation of Molecular Identity and Purity

Ensuring the precise molecular identity and high purity of this compound is a critical first step in its use as a research chemical or synthetic building block. chemimpex.com A suite of analytical methods is typically utilized to provide comprehensive characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are used to elucidate the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition. nih.gov Purity is often assessed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which separates the compound from any impurities. Commercial suppliers often provide a purity specification, which is commonly ≥ 99%. chemimpex.com

Table 1: Analytical Methods for Identity and Purity Confirmation

| Analytical Technique | Purpose | Typical Findings for this compound |

|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the arrangement of protons and carbon atoms, consistent with the thiomorpholine and carboxylic acid groups. nih.gov |

| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the mass-to-charge ratio, confirming the molecular formula C₅H₉NO₂S. chemimpex.comnih.gov |

| Chromatography (HPLC, GC) | Purity Assessment & Separation | Determines the percentage of the main compound relative to impurities. mdpi.com |

| Elemental Analysis | Elemental Composition | Verifies the percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur. |

Analysis of Metabolites and Derivatives

Understanding the metabolic transformation of thiomorpholine-3-carboxylic acid and the synthesis of its derivatives is crucial for its development in biological and chemical applications. Research on the L-enantiomer, L-thiomorpholine-3-carboxylic acid (L-TMC), provides insight into its bioactivation. Studies have shown that L-TMC can be metabolized in rat kidney cytosol by the enzyme L-amino acid oxidase. nih.gov This process leads to the formation of an unstable imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. nih.gov The identification of this metabolite was accomplished using a combination of techniques, including UV spectroscopy, which detected a product absorbing at 300 nm, and gas chromatography/mass spectrometry (GC/MS) for structural confirmation. nih.gov

Derivatives of thiomorpholine-3-carboxylic acid are also synthesized for various research purposes. One such derivative is 4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid. bldpharm.com The analysis of these derivatives employs standard spectroscopic and chromatographic methods to confirm their structure and purity.

Table 2: Identified Metabolites and Derivatives and Analytical Methods

| Compound | Type | Analytical Method(s) Used for Identification | Source of Identification |

|---|---|---|---|

| 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid | Metabolite | Gas Chromatography/Mass Spectrometry (GC/MS), UV Spectroscopy. nih.gov | Rat kidney cytosol studies. nih.gov |

| 4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid | Derivative | Standard spectroscopic and chromatographic methods. bldpharm.com | Chemical synthesis. bldpharm.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key structural features: the carboxylic acid group (-COOH), the secondary amine (N-H), the thioether (C-S-C), and the alkane backbone (C-H). spectroscopyonline.com

The carboxylic acid group gives rise to two very distinct and diagnostically useful peaks. spectroscopyonline.com The O-H stretch appears as a very broad and strong band, typically in the range of 3300-2500 cm⁻¹. libretexts.org This broadness is a result of hydrogen bonding. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid produces a strong, sharp peak typically found between 1760 and 1690 cm⁻¹. libretexts.org Other key functional groups also have characteristic absorption regions, which are summarized in the table below.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very Strong, Very Broad. libretexts.org |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong, Sharp. libretexts.org |

| Amine | N-H stretch | 3500 - 3300 | Medium, Sharp |

| Amine | N-H bend | 1650 - 1550 | Medium |

| Alkane | C-H stretch | 3000 - 2850 | Medium to Strong. libretexts.org |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong. spectroscopyonline.comlibretexts.org |

| Thioether | C-S stretch | 800 - 600 | Weak to Medium |

Q & A

Q. What are the recommended synthetic methodologies for (R)-thiomorpholine-3-carboxylic acid?

The synthesis of this compound typically involves nucleophilic substitution reactions under controlled conditions. For example, a suspension of this compound can react with methyl 6-chloro-5-nitronicotinate in tetrahydrofuran (THF) using potassium carbonate as a base, achieving a 52% yield . This method emphasizes the importance of stereochemical control during the reaction, particularly for preserving the (R)-configuration. Researchers should optimize reaction time, temperature, and solvent polarity to enhance yield and enantiomeric purity.

Q. How can researchers characterize the stereochemical purity of this compound?

Chiral high-performance liquid chromatography (HPLC) using derivatizing agents like (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester is effective for enantiomeric separation. This method resolves enantiomers of thiomorpholine-3-carboxylic acid derivatives by exploiting differences in their interaction with the chiral stationary phase . Nuclear magnetic resonance (NMR) with chiral shift reagents can also validate stereochemical integrity, as demonstrated in trifluoroacetic acid NMR protocols for analogous compounds .

Q. What are the critical safety considerations for handling this compound in the laboratory?

The compound requires storage in a dry, sealed environment at room temperature to prevent degradation . Personal protective equipment (PPE), including gloves and goggles, is mandatory due to potential skin and eye irritation (H315, H319 hazards) . Waste disposal must comply with local regulations to avoid environmental contamination, as sulfur-containing decomposition products (e.g., sulfur oxides) may form under incompatible conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Discrepancies in yields often arise from variations in reaction conditions or impurities in starting materials. For example, the use of potassium carbonate versus stronger bases (e.g., DBU) may alter reaction kinetics and byproduct formation . Systematic optimization studies, including kinetic profiling and purity analysis of intermediates via LC-MS, are recommended. Cross-referencing synthetic protocols from peer-reviewed sources (e.g., Králová et al., 2017) can identify critical variables .

Q. What computational tools are suitable for predicting the reactivity of this compound in complex reactions?

Density functional theory (DFT) calculations can model the compound’s electronic structure, such as sulfur’s nucleophilic behavior in thiomorpholine rings. Software like Gaussian or ORCA enables analysis of transition states and regioselectivity in substitution reactions. Structural similarity to morpholine derivatives (e.g., (R)-morpholine-3-carboxylic acid) provides a basis for comparative reactivity studies .

Q. How does the thioether group in this compound influence its biological activity?

The sulfur atom enhances lipophilicity and membrane permeability, which is critical in drug design. For example, thiomorpholine derivatives exhibit improved binding to cysteine proteases compared to morpholine analogs. Researchers can validate these interactions via molecular docking simulations and in vitro assays using enzyme inhibitors or labeled substrates .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) with this compound?

Racemization is minimized by using Fmoc-protected derivatives (e.g., Fmoc-Ser(tBu)-OH) under mild coupling conditions (e.g., HATU/DIPEA in DMF). Low-temperature protocols (0–4°C) and reduced reaction times further preserve stereochemistry. Post-synthesis analysis via circular dichroism (CD) or Marfey’s reagent confirms chiral integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.